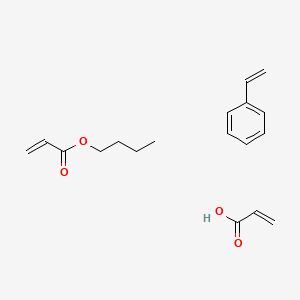

Butyl prop-2-enoate;prop-2-enoic acid;styrene

Cat. No. B1616269

Key on ui cas rn:

25586-20-3

M. Wt: 304.4 g/mol

InChI Key: IYCOKCJDXXJIIM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05936008

Procedure details

A styrene/butyl acrylate/acrylic acid latex emulsion is prepared according to the process described in U.S. Pat. No. 5,418,108. In particular, a polymer latex is prepared by the emulsion polymerization of styrene, butyl acrylate and acrylic acid (82/18/2 parts) in a nonionic/anionic surfactant solution as follows. In a reaction vessel are mixed 352 grams of styrene, 48 grams of butyl acrylate, 8 grams of acrylic acid, and 12 grams of dodecanethiol. To the reaction vessel is added 600 milliliters of deionized water in which 9 grams of sodium dodecyl benzene sulfonate anionic surfactant (NEOGEN R™, which contains 60% of active component), 8.6 grams of polyoxyethylene nonyl phenyl ether nonionic surfactant (ANTAROX 8971™, which contains 70% of active component), and 4 grams of ammonium persulfate initiator are dissolved. The resulting emulsion is then polymerized at 70° C. for 8 hours. The resulting latex contains 40% by weight of solids.

Name

polyoxyethylene nonyl phenyl ether

Quantity

8.6 g

Type

reactant

Reaction Step One

Name

ammonium persulfate

Quantity

4 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13]CCCC)(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.C(S)CCCCCCCCCCC.C1(S(OCCCCCCCCCCCC)(=O)=O)C=CC=CC=1.[Na].CCCCCCCCCCCCC1C=CC(S([O-])(=O)=O)=CC=1.CCCCCCCCCCCCC1C=CC=C(S([O-])(=O)=O)C=1.CCCCCCCCCCCCC1C(S([O-])(=O)=O)=CC=CC=1.[Na+].[Na+].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH2:140]>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:6][CH2:7][CH2:8][CH3:3])(=[O:12])[CH:10]=[CH2:11].[C:3]([OH:12])(=[O:140])[CH:2]=[CH2:1] |f:4.5,6.7.8.9.10.11,12.13.14,16.17.18,^1:57|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)OCCCCCCCCCCCC.[Na]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+]

|

|

Name

|

polyoxyethylene nonyl phenyl ether

|

|

Quantity

|

8.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OCCCCCCCCC.O(CC[*:2])[*:1]

|

|

Name

|

ammonium persulfate

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

352 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

48 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)S

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

are dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting emulsion is then polymerized at 70° C. for 8 hours

|

|

Duration

|

8 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C=C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |